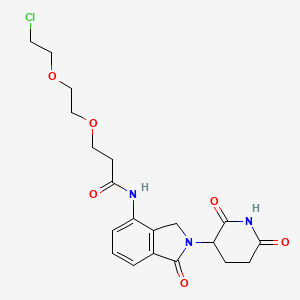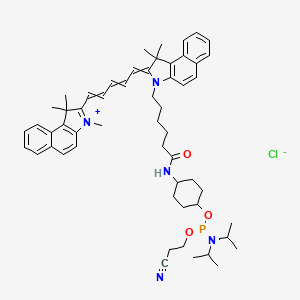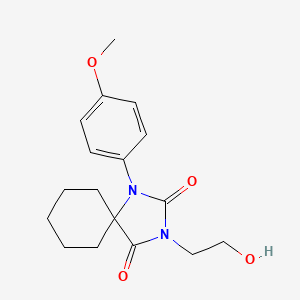
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a diazaspirodecane core with additional functional groups, including a hydroxyethyl and a methoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- typically involves multi-step organic reactions. The starting materials and reagents can vary, but common steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the diaza functionality using amination reactions.
- Functionalization of the hydroxyethyl and methoxyphenyl groups through substitution or addition reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.
Reduction: Reduction of the diaza functionality to form secondary amines.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield a ketone or aldehyde derivative.
- Reduction may yield secondary amines.
- Substitution may yield various functionalized derivatives.
科学研究应用
1,3-DIAZASPIRO(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- depends on its specific interactions with molecular targets. This may involve:
- Binding to enzymes or receptors through hydrogen bonding or hydrophobic interactions.
- Modulating biochemical pathways by inhibiting or activating specific proteins.
- Altering cellular processes by affecting gene expression or signal transduction.
相似化合物的比较
Similar Compounds
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE: Lacks the hydroxyethyl and methoxyphenyl groups.
3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)-SPIRODECANE: Lacks the diaza functionality.
Uniqueness
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- is unique due to its combination of functional groups and spirocyclic structure, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
属性
CAS 编号 |
741-39-9 |
|---|---|
分子式 |
C17H22N2O4 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C17H22N2O4/c1-23-14-7-5-13(6-8-14)19-16(22)18(11-12-20)15(21)17(19)9-3-2-4-10-17/h5-8,20H,2-4,9-12H2,1H3 |
InChI 键 |
BCNPBBVTEKAGMU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)N(C(=O)C23CCCCC3)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



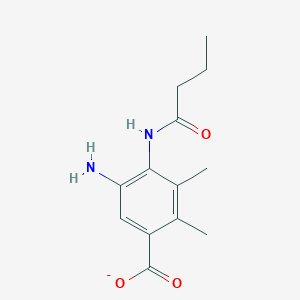

![[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane](/img/structure/B14761578.png)

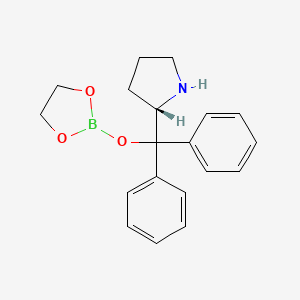
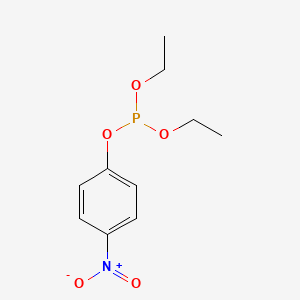
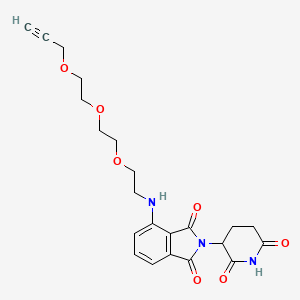
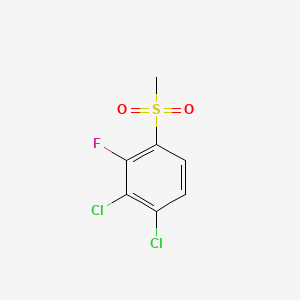

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
